molecular formula C18H10O4 B11837101 4H,4'H-[2,2'-Bichromene]-4,4'-dione

4H,4'H-[2,2'-Bichromene]-4,4'-dione

Cat. No.: B11837101
M. Wt: 290.3 g/mol
InChI Key: LRNUARLNRGDAIA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,4’H-[2,2’-Bichromene]-4,4’-dione typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition of enantiopure chiral salicyl N-phosphonyl imines with allenoates, catalyzed by cesium carbonate (Cs₂CO₃). This reaction proceeds with high yields and diastereoselectivity . Another method involves the use of microwave-assisted one-pot synthesis, which significantly reduces reaction time and increases yield .

Industrial Production Methods: Industrial production of 4H,4’H-[2,2’-Bichromene]-4,4’-dione may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of recyclable catalysts and solvent-free conditions can also enhance the sustainability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 4H,4’H-[2,2’-Bichromene]-4,4’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4H,4’H-[2,2’-Bichromene]-4,4’-dione involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C18H10O4

Molecular Weight

290.3 g/mol

IUPAC Name

2-(4-oxochromen-2-yl)chromen-4-one

InChI

InChI=1S/C18H10O4/c19-13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20)12-6-2-4-8-16(12)22-18/h1-10H

InChI Key

LRNUARLNRGDAIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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